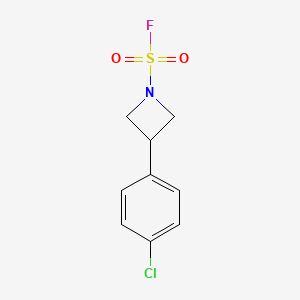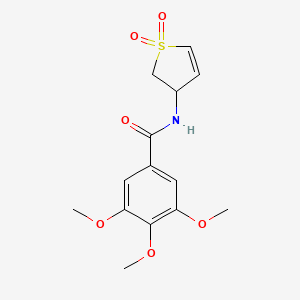![molecular formula C19H17ClN4OS B2633986 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 923210-60-0](/img/structure/B2633986.png)
3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a thiophene group and a piperazine moiety bearing a 4-chlorobenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step procedures. One common approach includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the pyridazine core is reacted with piperazine derivatives.
Addition of the 4-chlorobenzoyl Group: The final step involves acylation of the piperazine nitrogen with 4-chlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
作用机制
The mechanism of action of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene and pyridazine rings may contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-[4-(4-chlorobenzyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
- 4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
- 4-Piperazin-1-yl-pyridazine
Uniqueness
3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzoyl group on the piperazine ring differentiates it from other similar compounds, potentially leading to unique pharmacological activities.
属性
IUPAC Name |
(4-chlorophenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c20-15-5-3-14(4-6-15)19(25)24-11-9-23(10-12-24)18-8-7-16(21-22-18)17-2-1-13-26-17/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRQKNLYJOGOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2633904.png)
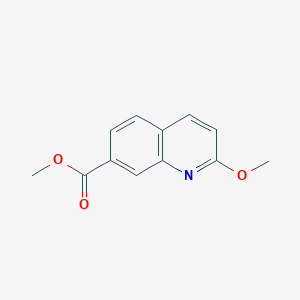
![1-(3-Cyano-6-methylquinolin-4-YL)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2633908.png)

![3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2633912.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2633913.png)
![(1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2633915.png)
![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2633916.png)
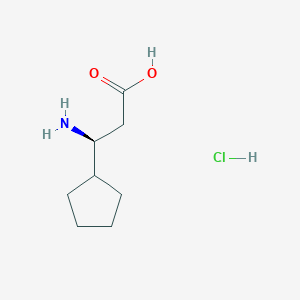
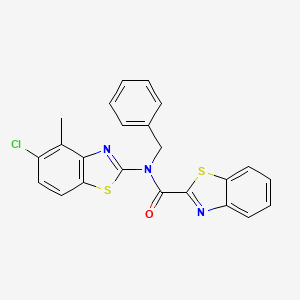
![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea](/img/structure/B2633921.png)
![3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2633922.png)
